2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(1-Benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazine family. This compound features a benzofuran moiety fused to a benzoxazine ring, which is further substituted with a chlorine atom. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride. Subsequent chlorination and condensation reactions are employed to introduce the chlorine atom and form the benzoxazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often utilized to streamline the process and meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with diverse biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and biological activity make it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Benzoxazine derivatives: Similar to benzofuran derivatives, but with variations in the benzoxazine ring structure.
Uniqueness: 2-(1-Benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one stands out due to its unique combination of the benzofuran and benzoxazine rings, as well as the presence of the chlorine atom. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-7-chloro-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO3/c17-10-5-6-11-12(8-10)18-15(21-16(11)19)14-7-9-3-1-2-4-13(9)20-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSUADHTMGRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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